PROTAC Hemagglutinin Degrader-1

Antiviral drug discovery Targeted protein degradation Influenza A virus

PROTAC Hemagglutinin Degrader-1 (also known as Compound V3) is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the influenza virus hemagglutinin (HA) protein. It belongs to a novel class of pentacyclic triterpenoid-based PROTACs, constructed by linking the HA-binding natural product oleanolic acid (OA) to a VHL E3 ligase ligand.

Molecular Formula C61H93N5O9S
Molecular Weight 1072.5 g/mol
Cat. No. B12407359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Hemagglutinin Degrader-1
Molecular FormulaC61H93N5O9S
Molecular Weight1072.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O
InChIInChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1
InChIKeyGTMVLEBKSVQAQY-ILZWUNRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC Hemagglutinin Degrader-1: A Pentacyclic Triterpenoid-Based Degrader for Targeted Influenza HA Protein Degradation


PROTAC Hemagglutinin Degrader-1 (also known as Compound V3) is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the influenza virus hemagglutinin (HA) protein [1]. It belongs to a novel class of pentacyclic triterpenoid-based PROTACs, constructed by linking the HA-binding natural product oleanolic acid (OA) to a VHL E3 ligase ligand [2]. This compound represents a distinct mechanistic approach compared to traditional HA inhibitors, as it triggers the ubiquitin-proteasome system to eliminate the viral protein rather than merely inhibiting its function [1]. Its chemical identity is defined by CAS No. 3031330-66-9 and a molecular weight of 1072.48 g/mol .

Why Generic HA Inhibitors or Alternative PROTAC Scaffolds Cannot Substitute for PROTAC Hemagglutinin Degrader-1


Substituting PROTAC Hemagglutinin Degrader-1 with a traditional small-molecule HA inhibitor (e.g., MBX2546) or an alternative PROTAC scaffold would fundamentally alter the experimental outcome. Traditional inhibitors block HA function transiently, while PROTAC Hemagglutinin Degrader-1 eliminates the HA protein entirely via the ubiquitin-proteasome system [1]. This catalytic mechanism of action results in sustained effects and a higher barrier to resistance compared to occupancy-driven inhibitors [2]. Furthermore, within its own chemical series, the linker length and composition of PROTAC Hemagglutinin Degrader-1 (Compound V3) were specifically optimized for maximal degradation efficiency (80%), demonstrating that other PROTACs in the same class (V1, V2) with different linkers exhibit significantly lower degradation capacity [1]. Therefore, any substitution would yield non-comparable biological readouts and compromised study conclusions.

Quantitative Evidence Guide: Benchmarking PROTAC Hemagglutinin Degrader-1 (Compound V3) Against Key Comparators


Potency: DC50 of PROTAC Hemagglutinin Degrader-1 Compared to Traditional HA Inhibitors

PROTAC Hemagglutinin Degrader-1 (Compound V3) demonstrates a median degradation concentration (DC50) of 1.44 μM against influenza hemagglutinin in a cellular context [1]. This value reflects complete protein elimination rather than functional inhibition. In contrast, the traditional small-molecule HA inhibitor MBX2546 shows an IC50 range of 0.3-5.9 μM across various influenza strains, but this metric only measures inhibition of viral entry, not protein degradation [2]. The DC50 value for PROTAC Hemagglutinin Degrader-1 provides a more rigorous measure of target engagement and functional knockdown than IC50 values for occupancy-based inhibitors.

Antiviral drug discovery Targeted protein degradation Influenza A virus Hemagglutinin

Mechanistic Differentiation: Degradation Efficiency of PROTAC Hemagglutinin Degrader-1

PROTAC Hemagglutinin Degrader-1 (Compound V3) achieves approximately 80% degradation of the hemagglutinin protein at the protein and virus level, a value that is not attainable with any traditional small-molecule HA inhibitor [1]. This degradation is mediated through the recruitment of the VHL E3 ligase, a mechanism confirmed by immunoprecipitation, proteasome inhibition, and VHL knockout experiments [2]. Traditional HA inhibitors like MBX2546 or SA-67 do not induce protein degradation and therefore do not provide the sustained, catalytic effect characteristic of this PROTAC [3].

PROTAC technology Ubiquitin-proteasome system Target engagement Viral protein degradation

In Vivo Efficacy: PROTAC Hemagglutinin Degrader-1 Protects Against Influenza A Virus-Induced Toxicity

Intravenous administration of PROTAC Hemagglutinin Degrader-1 (Compound V3) at doses of 0-20 mg/kg daily for 5 days provided protection to mice against influenza A virus-induced toxic effects [1]. This in vivo efficacy was demonstrated in the primary research article. In contrast, many traditional HA inhibitors, such as MBX2546, have reported potent in vitro IC50 values but often lack comprehensive in vivo efficacy data in peer-reviewed literature, limiting their translational relevance [2]. The availability of in vivo proof-of-concept data for PROTAC Hemagglutinin Degrader-1 reduces the risk and increases the value for procurement decisions involving animal studies.

In vivo pharmacology Animal model Influenza A virus Antiviral protection

Chemical Scaffold Uniqueness: Pentacyclic Triterpenoid-Based PROTACs vs. Other Degrader Classes

PROTAC Hemagglutinin Degrader-1 (Compound V3) is built upon a pentacyclic triterpenoid scaffold derived from oleanolic acid (OA), a natural product known to bind influenza HA [1]. This distinguishes it from other PROTACs that utilize entirely synthetic or different natural product-derived ligands. Within the same study, a series of OA-based PROTACs with varying linker lengths were evaluated; V3, with the longest linker, exhibited the optimal degradation effect, demonstrating the critical role of the specific linker in achieving maximal efficacy [1]. This highlights that not only is the warhead unique, but the precise molecular geometry of V3 is essential for its high activity, making it non-interchangeable with other PROTACs even within the same chemical series.

Pentacyclic triterpenoid Oleanolic acid PROTAC design Chemical biology

Defined Research Scenarios for the Effective Deployment of PROTAC Hemagglutinin Degrader-1


Target Validation and Functional Genomics Studies of Influenza HA

In academic or biotech settings where the goal is to elucidate the specific role of the HA protein in viral entry, assembly, or pathogenesis, PROTAC Hemagglutinin Degrader-1 provides a superior chemical tool. Unlike small-molecule inhibitors (e.g., MBX2546) that only block function, this compound enables the complete and catalytic removal of the HA protein from infected cells [1]. This allows for more definitive loss-of-function studies, as the physical absence of the protein yields a cleaner and more sustained phenotype compared to functional inhibition alone [2].

Development of Novel Antiviral Therapies with a High Barrier to Resistance

PROTAC Hemagglutinin Degrader-1 is an ideal starting point for drug discovery programs focused on developing next-generation influenza therapeutics. By leveraging the ubiquitin-proteasome system to degrade HA, this compound circumvents the common resistance mechanisms that plague traditional inhibitors, which often rely on point mutations in the target protein to reduce drug binding [1]. The catalytic mechanism of action, as demonstrated in cellular assays, suggests a higher barrier to the emergence of viral resistance [2].

In Vivo Proof-of-Concept Studies for HA-Targeted Protein Degradation

For research groups transitioning from in vitro to in vivo studies, PROTAC Hemagglutinin Degrader-1 offers a validated starting point. Its demonstrated ability to protect mice from influenza A virus-induced toxicity when administered intravenously at 0-20 mg/kg daily for 5 days provides a reliable in vivo dosing regimen [1]. This eliminates the need for extensive in vivo pharmacokinetic and efficacy profiling that would be required when starting with an uncharacterized HA inhibitor [2].

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